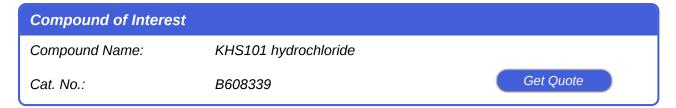


KHS101 Hydrochloride and HSPD1 Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KHS101 hydrochloride is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM).[1][2] Its mechanism of action is centered on the specific targeting of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2] This technical guide provides an in-depth overview of the interaction between KHS101 and HSPD1, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways and workflows.

Core Interaction: KHS101 and HSPD1

KHS101 exerts its cytotoxic effects in cancer cells by directly binding to and inhibiting the chaperone function of mitochondrial HSPD1.[1][2] This interaction has been confirmed through multiple experimental approaches, including affinity-based target identification and in vitro pull-down assays.[2] HSPD1 is a crucial component of mitochondrial protein homeostasis, and its inhibition by KHS101 leads to a cascade of events culminating in cancer cell death.[1][2]

Quantitative Data Summary

The interaction between KHS101 and HSPD1, as well as the downstream cellular effects, have been quantified in several studies. The following tables summarize the key findings.



Table 1: KHS101 Inhibition of HSPD1 Activity

Parameter	Value	Cell/System	Reference
IC50 (HSPD1/HSPE1- mediated protein refolding)	14.4 μΜ	In vitro assay	[2][3]

Table 2: Effect of KHS101 on Glioblastoma Cell Viability

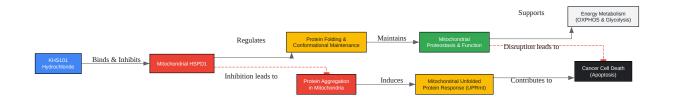


Cell Line	IC50 (μM)	Description	Reference
GBM1	~5	Patient-derived glioblastoma stem-like cells	[3]
GBM4	~7.5	Patient-derived glioblastoma stem-like cells	[3]
GBM11	~5	Patient-derived gliosarcoma stem-like cells	[3]
GBM13	~7.5	Patient-derived glioblastoma stem-like cells	[3]
GBM14	~5	Patient-derived recurrent giant cell glioblastoma stem-like cells	[3]
GBM20	~5	Patient-derived recurrent glioblastoma stem-like cells	[3]
U251	~5	Established glioblastoma cell line	[3]
U87	~7.5	Established glioblastoma cell line	[3]
NP1	>20	Non-cancerous neural progenitor cells	[3]
NP2	>20	Non-cancerous neural progenitor cells	[3]

Signaling Pathways and Mechanisms of Action



The inhibition of HSPD1 by KHS101 triggers a series of downstream events that collectively contribute to the death of cancer cells. This signaling cascade primarily involves the disruption of mitochondrial function and cellular energy metabolism.



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KHS101-HSPD1 Signaling Pathway

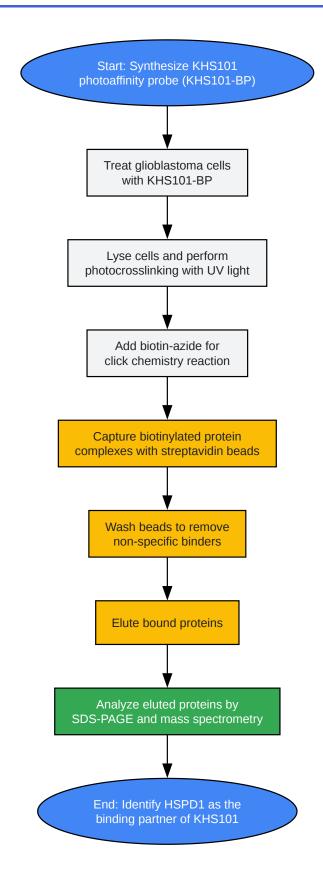
Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between KHS101 and HSPD1.

Affinity-Based Target Identification

This protocol is designed to identify the cellular targets of a small molecule by using a modified version of the molecule as a "bait" to pull down its binding partners from a cell lysate.





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